molecular formula C16H17N5O3 B2414162 N-(4-ethoxyphenyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide CAS No. 866870-30-6

N-(4-ethoxyphenyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide

Cat. No.: B2414162
CAS No.: 866870-30-6
M. Wt: 327.344
InChI Key: XFWGDNMXXBFNMT-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide is a useful research compound. Its molecular formula is C16H17N5O3 and its molecular weight is 327.344. The purity is usually 95%.
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Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3/c1-3-24-12-6-4-11(5-7-12)19-14(22)9-21-10-17-15-13(16(21)23)8-18-20(15)2/h4-8,10H,3,9H2,1-2H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFWGDNMXXBFNMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, synthesizing available data from diverse sources to provide a comprehensive overview of its mechanisms and therapeutic implications.

Chemical Structure and Properties

The compound's chemical formula is C19H22N4O2C_{19}H_{22}N_4O_2, with a molecular weight of 342.41 g/mol. Its structure includes a pyrazolo[3,4-d]pyrimidine moiety, which is known for various biological activities, particularly in oncology and neurology.

  • Inhibition of Kinases :
    • The pyrazolo[3,4-d]pyrimidine derivatives are often studied for their ability to inhibit specific kinases involved in cancer progression. For instance, compounds with similar structures have been shown to inhibit Polo-like kinase 1 (Plk1), a target in cancer therapy due to its role in cell division and proliferation .
    • In preclinical studies, related compounds demonstrated significant inhibitory activity against various kinases, indicating potential for use in targeted cancer therapies.
  • Anti-inflammatory Effects :
    • Research has indicated that derivatives of this compound may exhibit anti-inflammatory properties. A study evaluating novel pyrazole compounds reported that certain derivatives showed promise in reducing inflammation markers .
  • Neuroprotective Properties :
    • Some studies have suggested neuroprotective effects linked to pyrazolo[3,4-d]pyrimidine compounds. These effects may be attributed to their ability to modulate adenosine receptors, which play a critical role in neuroprotection and neuroinflammation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Kinase InhibitionInhibits Plk1 activity
Anti-inflammatoryReduces inflammatory cytokines
NeuroprotectionModulates adenosine receptor activity

Case Studies

  • Cancer Research :
    • A study on related pyrazolo compounds highlighted their efficacy in inhibiting tumor growth in xenograft models. The mechanism involved the downregulation of Plk1 and subsequent induction of apoptosis in cancer cells .
  • Neurodegenerative Disorders :
    • In models of neurodegeneration, compounds similar to this compound exhibited protective effects against oxidative stress-induced neuronal damage .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. The compound has shown promising results in various cancer cell lines:

  • Mechanisms of Action :
    • Induction of Apoptosis : The compound can induce apoptosis in cancer cells at low concentrations.
    • Kinase Inhibition : It acts as an inhibitor for key kinases involved in cancer progression, such as Aurora-A kinase and CDK2.
  • Case Studies :
    • A related pyrazolo[3,4-d]pyrimidine derivative exhibited significant inhibitory activity against lung cancer cells (A549) with an IC50 value of 2.24 µM compared to doxorubicin .
    • Another study demonstrated increased hemoglobin levels in anemic model rats through the inhibition of hypoxia-inducible factor prolyl hydroxylase domain (HIF-PHD), indicating potential applications beyond oncology .

Antimicrobial Properties

The compound also shows promise in antimicrobial applications:

Summary of Findings

  • Anticancer Activity :
    • Structural modifications enhance selectivity and potency against cancer cell lines.
    • In vitro studies indicate effective inhibition of tumor growth by targeting specific enzymes involved in cell division.
  • Antitubercular Activity :
    • Studies evaluating substituted pyrazolo[3,4-d]pyrimidine derivatives against Mycobacterium tuberculosis revealed promising results for certain compounds similar to N-(4-ethoxyphenyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide.
  • Safety Profile :
    • Cytotoxicity assays performed on human embryonic kidney cells (HEK293) showed non-toxic behavior at concentrations effective against bacterial strains, suggesting a favorable safety profile for further development.

Conclusions

Preparation Methods

Cyclocondensation of 5-Aminopyrazole-4-carboxylates

The core scaffold is synthesized via cyclocondensation of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate in formamide at 120°C for 48 hours. This method yields the pyrazolopyrimidinone ring through intramolecular cyclization, with the methyl group introduced at the pyrazole N-1 position during the initial pyrazole synthesis.

Reaction Conditions :

  • Reagent : Formamide (excess).
  • Temperature : 120°C.
  • Duration : 48 hours.
  • Yield : 85–89%.

Characterization Data :

  • 1H NMR (DMSO-d6) : δ 8.32 (s, 1H, H-3), 8.18 (s, 1H, H-6), 3.45 (s, 3H, N-CH3).
  • Melting Point : 179–181°C.

N-Alkylation at Position 5 with Acetamide Side Chain

Alkylation Using 2-Chloro-N-(4-ethoxyphenyl)acetamide

The N-5 position of the pyrazolopyrimidinone is alkylated with 2-chloro-N-(4-ethoxyphenyl)acetamide in dimethylformamide (DMF) using sodium bicarbonate as a base.

General Procedure :

  • Dissolve 1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (1.0 equiv) in DMF.
  • Add NaHCO3 (1.5 equiv) and 2-chloro-N-(4-ethoxyphenyl)acetamide (1.2 equiv).
  • Heat at 70°C for 5 hours.
  • Isolate the product via precipitation in isopropyl alcohol.

Optimization Insights :

  • Solvent : DMF enhances reactivity compared to THF or acetonitrile.
  • Base : Sodium bicarbonate minimizes O-alkylation byproducts.
  • Yield : 78–85%.

Spectral Validation :

  • 1H NMR (DMSO-d6) : δ 4.92 (s, 2H, CH2), 6.82–7.58 (m, 4H, Ar-H), 8.40 (s, 1H, H-3), 8.51 (s, 1H, H-6), 10.31 (s, 1H, NH).
  • 13C NMR : δ 168.2 (C=O), 158.1 (C-4), 152.3 (C-7a), 135.6–114.2 (Ar-C).

Alternative Synthetic Routes and Comparative Analysis

Microwave-Assisted Alkylation

Microwave irradiation (150°C, 30 minutes) reduces reaction time to 30 minutes with comparable yields (82%). This method minimizes thermal degradation, particularly for heat-sensitive acetamide precursors.

Solid-Phase Synthesis

Immobilizing the pyrazolopyrimidinone core on Wang resin enables stepwise alkylation and cleavage, achieving a 75% yield. While suitable for combinatorial libraries, this approach requires specialized equipment.

Table 1: Comparison of N-Alkylation Methods

Method Conditions Yield (%) Purity (%)
Conventional DMF, 70°C, 5h 85 98
Microwave DMF, 150°C, 0.5h 82 97
Solid-Phase Wang resin, RT, 24h 75 95

The N-5 vs. O-4 alkylation selectivity is critical. Computational studies using the PASS program predict >90% N-alkylation preference under DMF/NaHCO3 conditions. Experimental validation via NOESY spectroscopy confirms exclusive N-5 functionalization, evidenced by cross-peaks between the acetamide CH2 and pyrazolopyrimidine H-6.

Scalability and Industrial Feasibility

Kilogram-scale batches (≥95% purity) are achievable using continuous-flow reactors, with a space-time yield of 1.2 kg·L⁻¹·h⁻¹. Key challenges include:

  • Solvent Recovery : DMF distillation and reuse (≥90% efficiency).
  • Waste Management : Neutralization of NaHCO3 with acetic acid.

Q & A

Q. What are the established synthetic routes for N-(4-ethoxyphenyl)-2-(1-methyl-4-oxo-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide?

Methodological Answer: The synthesis typically involves:

  • Step 1: Condensation of pyrazolo[3,4-d]pyrimidin-4-one derivatives with α-chloroacetamide intermediates under reflux in dry DMF, catalyzed by K₂CO₃ .
  • Step 2: Nucleophilic substitution or alkylation reactions to introduce the 4-ethoxyphenylacetamide moiety. For example, ethyl chloroacetate reacts with pyrazolo-pyrimidinone precursors at 120°C, followed by purification via recrystallization (ethanol/water) .
  • Yield Optimization: Initial yields range from 45–58% , with purity confirmed by LC-MS (e.g., m/z 376.0 [M+H]+) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H NMR (DMSO-d₆): Key peaks include δ 2.03 (s, CH₃), 2.33 (s, CH₃), and aromatic protons between δ 7.04–8.53 .
  • LC-MS: Used to confirm molecular weight (e.g., m/z 376.0 [M+H]+) and purity (>95%) .
  • IR Spectroscopy: Identifies carbonyl (C=O) stretches near 1700 cm⁻¹ and NH stretches at ~3300 cm⁻¹ .

Q. How can statistical design of experiments (DoE) optimize synthetic yield?

Methodological Answer:

  • Factor Screening: Use fractional factorial designs to identify critical variables (e.g., temperature, solvent ratio, catalyst loading) .
  • Response Surface Methodology (RSM): Model interactions between factors. For example, a central composite design (CCD) can maximize yield by optimizing reflux time (6–12 hours) and DMF volume (20–50 mL) .
  • Validation: Confirm predicted yields (e.g., 58% → 75%) through triplicate runs .

Q. How to resolve discrepancies in spectroscopic data during structural validation?

Methodological Answer:

  • Case Study: If NMR signals for NH or CH₃ groups overlap, employ:
    • 2D NMR (HSQC, HMBC): Resolve coupling patterns and confirm connectivity .
    • Deuterium Exchange: Identify exchangeable protons (e.g., NH at δ 9.91 ppm) by D₂O treatment .
    • X-ray Crystallography: Resolve ambiguous configurations (e.g., pyrazolo-pyrimidine ring planarity) .

Q. What computational strategies predict the compound’s reactivity or binding affinity?

Methodological Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) to model electron distribution in the pyrazolo-pyrimidine core, identifying nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., kinases) to guide SAR studies .
  • Reaction Path Search: Tools like GRRM or AFIR predict feasible synthetic pathways, reducing trial-and-error experimentation .

Q. How to design a structure-activity relationship (SAR) study for this compound?

Methodological Answer:

  • Step 1: Synthesize analogs with modifications to:
    • Pyrimidine Core: Replace 4-ethoxyphenyl with halogens or heterocycles .
    • Acetamide Side Chain: Introduce sulfone or phosphonate groups to enhance solubility .
  • Step 2: Test biological activity (e.g., kinase inhibition assays) and correlate with substituent properties (Hammett constants, logP) .
  • Step 3: Use multivariate analysis (PCA or PLS) to identify key structural drivers of activity .

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